1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride
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Overview
Description
1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride is a chemical compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes an aminopropyl group attached to a dimethylpyrrolidine carboxamide backbone, and it is commonly used in research and industrial applications due to its versatile chemical properties.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various proteins and receptors in the body .
Mode of Action
It’s worth noting that the compound’s interaction with its targets could involve noncovalent binding, as seen in similar compounds . This interaction could lead to changes in the function of the target proteins or receptors, thereby influencing the physiological processes they are involved in.
Pharmacokinetics
Similar compounds have been observed to reach maximum concentration within minutes after administration, with a short half-life . They are primarily metabolized by serum peptidases into metabolites, which are then excreted almost entirely in the urine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as N,N-dimethylpyrrolidine and 3-aminopropylamine.
Reaction Conditions: The reaction is usually carried out in a solvent like ethanol or methanol under controlled temperature and pressure conditions. A catalyst, such as a Lewis acid, may be used to facilitate the reaction.
Formation of Intermediate: The initial reaction forms an intermediate compound, which is then further reacted with a carboxylating agent to introduce the carboxamide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure dihydrochloride salt form.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized for maximum yield and purity, and advanced purification methods, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in anhydrous solvents.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the original compound.
Reduction Products: Reduced forms with altered functional groups.
Substitution Products: Compounds with new functional groups replacing the aminopropyl group.
Scientific Research Applications
1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of biochemical pathways and as a probe for investigating enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Comparison with Similar Compounds
1-(3-Aminopropyl)imidazole: Shares the aminopropyl group but has an imidazole ring instead of a pyrrolidine ring.
1-(3-Aminopropyl)piperidine: Similar structure with a piperidine ring.
N,N-Dimethyl-3-aminopropylamine: Lacks the carboxamide group but has a similar aminopropyl and dimethylamine structure.
Uniqueness: 1-(3-Aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O.2ClH/c1-12(2)10(14)9-5-3-7-13(9)8-4-6-11;;/h9H,3-8,11H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGJUHNZLBPHFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1CCCN1CCCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2402829-34-7 |
Source
|
Record name | 1-(3-aminopropyl)-N,N-dimethylpyrrolidine-2-carboxamide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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